molecular formula C8H14N4OS B1676530 Metribuzin CAS No. 21087-64-9

Metribuzin

Cat. No.: B1676530
CAS No.: 21087-64-9
M. Wt: 214.29 g/mol
InChI Key: FOXFZRUHNHCZPX-UHFFFAOYSA-N
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Description

Metribuzin, known by its IUPAC name 3-amino-5-tert-butyl-2-(methylsulfanyl)-1,2,4-triazin-5(4H)-one, is a selective triazine herbicide widely used in agriculture. It is primarily employed to control annual grasses and broadleaf weeds in crops such as soybeans, potatoes, tomatoes, and sugar cane . This compound functions by inhibiting photosynthesis, specifically disrupting photosystem II .

Mechanism of Action

Target of Action

Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants .

Mode of Action

This compound acts by binding to a protein of the photosystem II complex . This binding inhibits photosynthesis, causing a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . This results in the loss of chlorophyll and plant pigments, leading to chlorosis (loss of green in the plant), followed by plant cell drying and disintegration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the photosystem II pathway . The inhibition of this pathway disrupts the plant’s ability to produce energy, leading to the plant’s eventual death . Additionally, pathways related to the defense mechanism in response to harmful foreign material may also contribute to this compound tolerance .

Pharmacokinetics

This compound is readily absorbed by plant roots and is then translocated upward to the shoots and beyond through the xylem . Foliar-applied this compound is moderately absorbed into the plant, and translocation also occurs upward . This compound is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .

Result of Action

The result of this compound’s action is the inhibition of photosynthesis, leading to the death of the plant . This is observed as a loss of green color in the plant (chlorosis), followed by plant cell drying and disintegration . In crops, the use of this compound can lead to improved yield by inhibiting weed growth .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound degradation in soil primarily occurs through microbial breakdown .

Biochemical Analysis

Biochemical Properties

Metribuzin acts by inhibiting photosynthesis, specifically disrupting photosystem II . This disruption prevents the normal conversion of light energy into chemical energy, thereby inhibiting the growth of weeds .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It is known to influence cell function by disrupting the normal photosynthetic process . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the plant cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein in photosystem II, inhibiting the normal function of photosynthesis . This binding disrupts the electron transport chain, preventing the conversion of light energy into chemical energy

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on its targets. It has a short half-life in water, which means its effects can decrease over time . Its degradation products can persist in the environment and continue to have effects .

Dosage Effects in Animal Models

While this compound is primarily used as a herbicide, it has been tested in animal models for toxicity. It has been shown to be of low acute toxicity in laboratory animals . The effects of this compound can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized in the environment into three major metabolites: diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin . These metabolites have high water solubility, high to very high soil mobility, and low to moderate persistence in soil .

Transport and Distribution

This compound is primarily absorbed by the roots of plants and is then translocated to the shoots . It tends to concentrate in the roots, stems, and leaves . The distribution of this compound within cells and tissues can be influenced by various factors, including the presence of specific transporters or binding proteins .

Subcellular Localization

Given its mode of action, it is likely that this compound and its metabolites are localized to the chloroplasts where photosynthesis occurs

Preparation Methods

Metribuzin is synthesized by reacting one mole of 4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)-one with half a mole of dimethyl sulfonate. This reaction occurs at 57°C in the presence of sulfuric acid for about seven hours. The product is then neutralized with soda ash and purified . Industrial production methods often involve similar reaction conditions but on a larger scale to meet agricultural demands .

Chemical Reactions Analysis

Comparison with Similar Compounds

Metribuzin is part of the triazine family of herbicides, which includes compounds like atrazine and simazine. Compared to these, this compound is unique due to its specific molecular structure, which allows it to be effective both pre- and post-emergence . Other similar compounds include:

This compound’s versatility and effectiveness in various crops make it a valuable tool in modern agriculture .

Properties

IUPAC Name

4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one
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InChI

InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3
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InChI Key

FOXFZRUHNHCZPX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)SC
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Molecular Formula

C8H14N4OS
Record name METRIBUZIN
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DSSTOX Substance ID

DTXSID6024204
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Molecular Weight

214.29 g/mol
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Physical Description

Metribuzin is a colorless crystalline solid. Used as an herbicide. (NIOSH, 2022), Colorless, crystalline solid. [herbicide]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, crystalline solid., Colorless, crystalline solid. [herbicide]
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Boiling Point

132 °C @ 2 Pa
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Solubility

0.1 % (NIOSH, 2023), Sol in methanol and ethanol; very slightly soluble in water (1200 ppm)., Soluble in ... glycol ether acetate., In dimethylformamide 1780, cyclohexanone 1000, chloroform 850, acetone 820, methanol 450, dichloromethane 340, benzene 220, n-butanol 150, ethanol 190, toluene 87, xylene 90, n-hexane 1 (all in g/l at 20 °C)., In water, 1.05X10+3 mg/l @ 20 °C, Solubility in water, g/100ml at 0.12 °C:, 0.1%
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Density

1.31 (NIOSH, 2023) - Denser than water; will sink, 1.28 @ 20 °C/4 °C, 1.28 g/cm³, 1.31
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Vapor Pressure

4e-07 mmHg (NIOSH, 2023), 0.0000004 [mmHg], 4.35X10-7 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C:, 0.0000004 mmHg
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Mechanism of Action

Inhibits photosynthesis
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Color/Form

Colorless crytals, White crystalline solid

CAS No.

21087-64-9
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Melting Point

257 °F (NIOSH, 2023), 126.2 °C, 125 °C, 257 °F
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Synthesis routes and methods I

Procedure details

4 parts by weight of 3-mercapto-4-amino-6-tert.-butyl-1,2,4-triazin-5-(4H)-one are dissolved in a mixture of 11 parts by weight of 2 normal sodium hydroxide solution and 4 parts by weight of methanol and the solution is treated at 0° C. with 3.2 parts by weight of methyl iodide. The reaction mixture is then stirred at 20° C. for a further 4 hours. The reaction product crystallizes out, is filtered off, dried and recrystallized from benzene. 3.52 parts by weight of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one (XV) of melting point 126°-127° are obtained. Yield: 82% of theory.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

48.6 g (0.243 mol) of 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (V) were introduced into a mixture of 236 g of 45% strength sodium hydroxide solution and 160 g of water, while stirring. When all of the product had dissolved, 40.2 g of methyl iodide were added in a manner such that the internal temperature did not exceed 30° C. When the addition had ended, the reaction mixture was stirred at room temperature for a further 2 hours. The reaction product which had precipitated was then filtered off, washed with 100 ml of water and dried. 42.5 g (82% of theory) of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5(4H)-one (I) of melting point 123°-125° C. were obtained.
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48.6 g
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160 g
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Synthesis routes and methods IV

Procedure details

20 g (0.1 mole) of 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one, the compound of formula (V), were introduced into a mixture of 97 g of 45% strength sodium hydroxide solution and 65 g of water, while stirring. After all of the product had dissolved, 16.5 g of methyl iodide were added in a manner such that internal temperature did not rise above 30° C. When the addition had ended, the reaction mixture was stirred at room temperature for a further 2 hours. The reaction product which had precipitated was then filtered off, washed with 100 ml of water and dried. 17.3 g (81% of theory) of 4-amino-6-tert.-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one, the compound of formula(VI), of melting point 123° 125° C. were obtained.
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20 g
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65 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Metribuzin
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Reactant of Route 2
Metribuzin
Reactant of Route 3
Reactant of Route 3
Metribuzin
Reactant of Route 4
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Reactant of Route 5
Metribuzin
Reactant of Route 6
Metribuzin
Customer
Q & A

Q1: How does metribuzin exert its herbicidal activity?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [, , , ] It specifically targets photosystem II (PSII), disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This disruption leads to the accumulation of reactive oxygen species, causing damage to chloroplasts and ultimately plant death. []

Q2: Are there differences in this compound sensitivity between different plant species?

A2: Yes, different plant species exhibit varying levels of sensitivity to this compound. This differential sensitivity is attributed to factors such as absorption, translocation, and metabolism rates. For instance, soybean (Glycine max) is known to be relatively tolerant to this compound, while hemp sesbania (Sesbania exaltata) is highly susceptible. [] Research suggests that soybean's tolerance is linked to its ability to metabolize this compound more rapidly and accumulate less herbicide compared to hemp sesbania. []

Q3: Does temperature influence the effectiveness of this compound?

A3: Yes, temperature can significantly affect this compound's herbicidal activity. Studies using plant protoplasts have shown that this compound exhibits greater inhibition of photosynthesis at higher temperatures. [] For example, in jointed goatgrass (Aegilops cylindrica) and downy brome (Bromus tectorum), the concentration of this compound required to inhibit net photosynthesis by 50% (I50) decreased as the temperature increased from 10 to 25°C. []

Q4: What are the primary degradation pathways of this compound in soil?

A4: this compound degradation in soil is influenced by various factors, including soil type, microbial activity, and environmental conditions. [, , , , ] The primary degradation pathways involve deamination, demethylation, and diketo ring formation. [, , ] Major metabolites include deaminated this compound (DA), diketo this compound (DK), and deaminated diketo this compound (DADK). [, , , ]

Q5: How does tillage practice affect this compound degradation?

A5: Tillage practices can significantly impact this compound degradation patterns in soil. [] Studies have shown that higher plant residue conditions in no-tillage (NT) systems can inhibit this compound mineralization to carbon dioxide compared to conventional tillage (CT). [] This difference is attributed to altered microbial activity and the presence of plant residues, which can bind to this compound and influence its availability for degradation. []

Q6: Does this compound pose a risk of leaching to groundwater?

A6: this compound's potential to leach to groundwater is a concern, particularly in sandy soils with high permeability. [, ] The mobility of this compound and its metabolites is influenced by factors such as soil type, pH, organic matter content, and rainfall. [, ] Research using lysimeters has shown that this compound can leach below the soil profile, with the potential to reach groundwater, especially under excessive rainfall or irrigation. [, , ]

Q7: Has resistance to this compound been reported in weed species?

A7: Yes, this compound resistance has been reported in several weed species globally. [, , , ] For example, resistant biotypes of goosegrass (Eleusine indica) have been identified in Bermudagrass (Cynodon dactylon) turf. [] These resistant biotypes exhibit significantly reduced sensitivity to this compound compared to susceptible biotypes. []

Q8: What are the mechanisms behind this compound resistance in weeds?

A8: this compound resistance mechanisms vary across weed species and can be target-site or non-target-site based. [] Target-site resistance often involves mutations in the psbA gene, which encodes the D1 protein of PSII, reducing this compound's binding affinity. [] Non-target-site resistance mechanisms can include enhanced herbicide metabolism, reduced herbicide uptake or translocation, and sequestration of the herbicide within plant cells. [, ]

Q9: How long does this compound persist in the environment?

A10: The persistence of this compound in the environment is variable and influenced by factors such as soil type, temperature, moisture, and microbial activity. [, , ] Studies have reported half-lives ranging from a few weeks to several months. [, , ] Persistence can affect subsequent crop safety and influence the potential for herbicide carryover, impacting the growth of sensitive crops planted in rotation. [, ]

Q10: What strategies can mitigate the environmental impact of this compound?

A10: Several strategies can help mitigate the environmental impact of this compound:

  • Integrated Weed Management: Implementing strategies like crop rotation, cover cropping, and mechanical weed control can reduce reliance on herbicides and minimize selection pressure for herbicide resistance. []
  • Precision Application Techniques: Utilizing technologies like GPS-guided spraying and variable-rate application can help optimize herbicide use, reducing potential environmental contamination. []
  • Fly Ash Amendment: Amending soil with fly ash has been shown to enhance this compound sorption, potentially reducing its leaching and environmental risks. [, ]

Q11: What are potential areas for future research on this compound?

A11: Future research on this compound could focus on:

  • Understanding the genetic basis of this compound resistance in a wider range of weed species. This knowledge can help develop effective resistance management strategies. [, ]
  • Exploring novel herbicide combinations and formulations to improve weed control efficacy while minimizing resistance development. []
  • Developing rapid and sensitive analytical methods for detecting and quantifying this compound and its metabolites in environmental samples. []
  • Investigating the long-term impacts of this compound and its metabolites on soil microbial communities and ecosystem function. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.